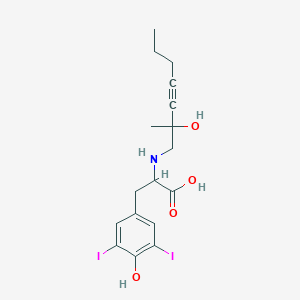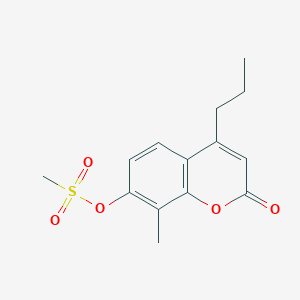![molecular formula C21H23NO3 B4961400 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ is a quinoline derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction.
Mecanismo De Acción
The mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it has been suggested that 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline interacts with DNA and inhibits the activity of certain enzymes involved in DNA replication and repair. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to inhibit the activity of certain proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have various biochemical and physiological effects. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is relatively easy to synthesize and has high purity and stability. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to have low toxicity and minimal side effects. However, 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has some limitations for lab experiments. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is relatively expensive compared to other compounds and may not be readily available in some labs. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has potential applications in the development of new anti-inflammatory, anti-tumor, and neuroprotective drugs. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline and its potential applications in scientific research.
Métodos De Síntesis
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. Both methods have been used to synthesize 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline with high yields and purity.
Aplicaciones Científicas De Investigación
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in scientific research. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been used in various studies to investigate the mechanism of action of different compounds, including the interaction between 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline and DNA. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
8-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-13-17(2)15-19(14-16)24-11-9-23-10-12-25-20-7-3-5-18-6-4-8-22-21(18)20/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGPNIPTLWGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)